molecular formula C4H2ClF3N2O2S B1458934 3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1443292-13-4

3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1458934
CAS No.: 1443292-13-4
M. Wt: 234.59 g/mol
InChI Key: YONJQBMSXDSBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C4H2ClF3N2O2S and its molecular weight is 234.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

Tucker et al. (2015) developed an efficient method for synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, showcasing the reactivity of 3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride in the preparation of pyrazole-4-sulfonamides. This method provides rapid access to other heterocyclic sulfonyl fluorides like pyrimidines and pyridines, highlighting the chemical stability and utility of these compounds (Tucker, Chenard, & Young, 2015).

Catalytic Applications in Organic Synthesis

Moosavi-Zare et al. (2013) utilized 1-sulfopyridinium chloride, a novel ionic liquid derived from a similar chemical family, as an effective catalyst in the Knoevenagel–Michael reaction. This work demonstrates the relevance of related sulfonyl chloride compounds in facilitating efficient organic synthesis processes (Moosavi‐Zare et al., 2013).

Development of Sulfonylated Aminopyrazoles

Povarov et al. (2017) explored the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, leading to the synthesis of various sulfonylated aminopyrazoles. This research underscores the significance of sulfonyl chlorides in creating new compounds with potential applications in material science and pharmaceuticals (Povarov et al., 2017).

Generation of Pyrazole Triflones

Das et al. (2018) reported on the synthesis of pyrazole triflones containing a triflyl group at the 3-position. This research illustrates the innovative use of related sulfonyl chloride compounds in the generation of pharmaceutically attractive pyrazole triflones (Das, Gondo, Tokunaga, Sumii, & Shibata, 2018).

Synthesis of Pyrazole-Containing Sulfonyl Chlorides

Sokolyuk et al. (2015) developed a 2-step method to produce a series of pyrazole-4-sulfonyl chlorides. This method is effective for multi-gram synthesis of diverse pyrazole-containing sulfonyl chlorides, indicating the broad applicability of these compounds in various chemical syntheses (Sokolyuk, Kondratov, Gavrylenko, & Tolmachov, 2015).

Antimicrobial Activity of Trifluoromethyl-containing Pyrazoles

Bonacorso et al. (2006) synthesized a novel series of trifluoromethyl-containing pyrazoles, demonstrating their potential as antimicrobial agents. This study highlights the biological applications of sulfonyl chloride derivatives in the development of new antimicrobial compounds (Bonacorso, Wentz, Lourega, Cechinel, Moraes, Coelho, Zanatta, Martins, Hoerner, & Alves, 2006).

Safety and Hazards

The safety data sheet for a similar compound, “1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride”, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and reacts violently with water .

Biochemical Analysis

Biochemical Properties

3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound is known to interact with various enzymes and proteins through its sulfonyl chloride group, which can form covalent bonds with nucleophilic amino acid residues such as serine, threonine, and cysteine. These interactions can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. For instance, the trifluoromethyl group can enhance the compound’s electrophilicity, making it a potent inhibitor of serine proteases by forming stable covalent adducts with the active site serine residue .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of enzyme active sites, leading to enzyme inhibition or activation. The trifluoromethyl group enhances the compound’s ability to form stable covalent bonds with nucleophilic residues in the active sites of enzymes, thereby modulating their activity. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and altering the levels of key metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the nucleus, where it may interact with DNA and transcription factors, or in the cytoplasm, where it can modulate enzyme activity and signaling pathways .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3N2O2S/c5-13(11,12)2-1-9-10-3(2)4(6,7)8/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONJQBMSXDSBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443292-13-4
Record name 3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 3
3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 5
3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.